![molecular formula C15H10BrF3N2O2S B13944681 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B13944681.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of 7-azaindoles. These compounds are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . The compound’s unique structure, which includes a bromine atom, a sulfonyl group, and a trifluoromethyl group, contributes to its wide range of applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- can be achieved through a one-step substitution reaction. The starting material, 5-bromo-7-azaindole, is reacted with appropriate reagents under mild conditions using triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). This method offers high yield and is suitable for industrial production .
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions at the C3 and C5 positions.
Coupling Reactions: It can undergo Suzuki cross-coupling and Buchwald-Hartwig coupling reactions, which are used to introduce various substituents at specific positions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects by targeting specific molecular pathways. For instance, its derivatives inhibit the activity of FGFRs, which play a crucial role in cell proliferation, migration, and angiogenesis. By binding to these receptors, the compound can disrupt downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to the inhibition of tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- can be compared with other similar compounds, such as:
5-Bromo-7-azaindole: A precursor in the synthesis of the target compound.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biomedical applications.
The unique combination of bromine, sulfonyl, and trifluoromethyl groups in 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- distinguishes it from other compounds, enhancing its biological activity and making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C15H10BrF3N2O2S |
|---|---|
Molekulargewicht |
419.2 g/mol |
IUPAC-Name |
5-bromo-1-(4-methylphenyl)sulfonyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-10(5-3-9)24(22,23)21-7-6-11-13(15(17,18)19)12(16)8-20-14(11)21/h2-8H,1H3 |
InChI-Schlüssel |
CQWVHRFUQBJFNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


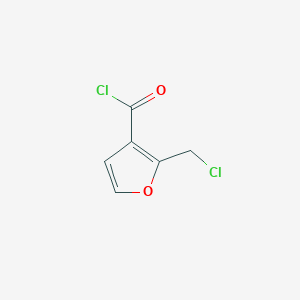
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)

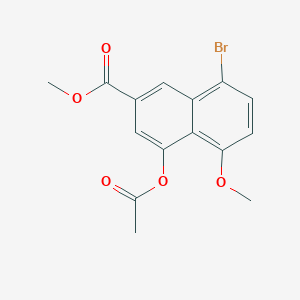
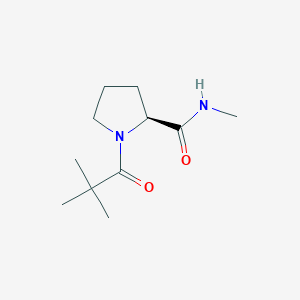
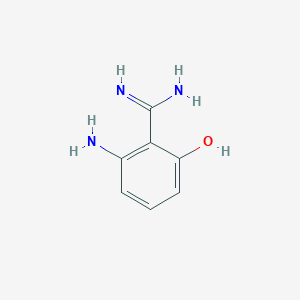
![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)

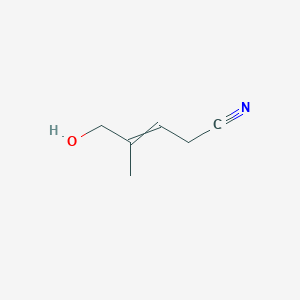

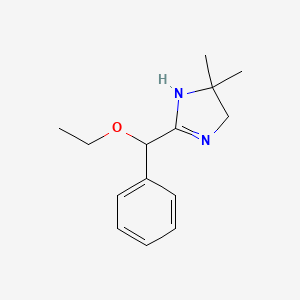
![6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride](/img/structure/B13944671.png)

